molecular formula C17H19FN2O2 B2632264 Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260743-56-3

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate

Numéro de catalogue B2632264
Numéro CAS: 1260743-56-3
Poids moléculaire: 302.349
Clé InChI: WLPXSEQXHHJGKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate is a compound with potential applications in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and the inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.

Applications De Recherche Scientifique

TAK-659 has potential applications in various scientific research fields, including cancer research, autoimmune disorders, and immunology. In cancer research, BTK inhibition has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of CLL and MCL.
In autoimmune disorders, BTK inhibition has been shown to have therapeutic potential in diseases such as rheumatoid arthritis and systemic lupus erythematosus. TAK-659 has been shown to reduce disease severity in preclinical models of autoimmune disorders and is currently being evaluated in clinical trials for the treatment of rheumatoid arthritis.

Mécanisme D'action

TAK-659 is a selective inhibitor of BTK, which is a critical enzyme involved in B-cell receptor signaling. B-cell receptor signaling is essential for the survival and proliferation of B-cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In a study conducted on mice, TAK-659 was found to significantly inhibit the growth of B-cell lymphoma tumors. TAK-659 has also been shown to reduce disease severity in preclinical models of autoimmune disorders. In a study conducted on mice with collagen-induced arthritis, TAK-659 was found to significantly reduce joint inflammation and destruction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its selectivity for BTK. This selectivity reduces the risk of off-target effects and improves the safety profile of the compound. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to use in some lab experiments. Additionally, TAK-659 has a relatively short half-life, which can limit its effectiveness in some studies.

Orientations Futures

There are several future directions for the use of TAK-659 in scientific research. One potential direction is the use of TAK-659 in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune disorders. Another potential direction is the development of more potent and selective BTK inhibitors. Finally, the use of TAK-659 in the study of B-cell receptor signaling and its role in the immune system could lead to new insights into the pathogenesis of various diseases.

Méthodes De Synthèse

The synthesis of TAK-659 involves a series of chemical reactions starting with the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl N-(2-fluorophenyl)carbamate. This intermediate is then reacted with 4-methyl-2-pyridylamine to form TAK-659. The final product is purified using column chromatography to obtain a pure compound.

Propriétés

IUPAC Name

tert-butyl N-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXSEQXHHJGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2=CC=CC=C2F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91757064

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.